Z-D-Lys(Fmoc)-OH is classified as an amino acid derivative. It is synthesized through various chemical methods, typically involving solid-phase peptide synthesis techniques. The compound is commercially available from several suppliers, including Chem-Impex and Iris Biotech, which provide detailed specifications and safety data sheets for handling and usage .
The synthesis of Z-D-Lys(Fmoc)-OH generally employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions. In SPPS, the Fmoc group serves as a temporary protecting group for the amino group of lysine, which can be removed under basic conditions (usually with piperidine in DMF) to allow for subsequent coupling reactions.
Key steps in the synthesis include:
The efficiency of this method relies heavily on the choice of coupling agents and the reaction conditions employed .
The molecular formula for Z-D-Lys(Fmoc)-OH is C29H30N2O6, with a molecular weight of 502.57 g/mol. The structure features:
The compound appears as a white or off-white solid and has specific optical rotation properties, indicating its chiral nature .
Z-D-Lys(Fmoc)-OH can participate in various chemical reactions typical for amino acids, including:
The mechanism of action for Z-D-Lys(Fmoc)-OH primarily revolves around its role in peptide synthesis. Upon deprotection of the Fmoc group, the free amine can react with activated carboxylic acids to form stable amide bonds through nucleophilic acyl substitution. This process allows for precise control over peptide sequence and structure, making it invaluable in synthetic biology and medicinal chemistry applications.
Safety data sheets indicate standard precautions should be taken when handling this compound due to potential irritants associated with its chemical structure .
Z-D-Lys(Fmoc)-OH is widely used in:
Its versatility makes it an essential component in modern biochemical research and pharmaceutical development .
Z-D-Lys(Fmoc)-OH serves as a strategically protected amino acid building block that addresses specific synthetic challenges in Fmoc-SPPS protocols. The compound features two orthogonal protecting groups: the carboxybenzyl (Z) group on the α-amino group and the fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino side chain of the D-lysine residue. This configuration enables selective deprotection sequences essential for complex peptide assembly. The acid-labile Z group (removable via hydrogenolysis or mild acids) protects the α-amine during resin loading and chain elongation, while the base-labile Fmoc group (cleaved with piperidine) shields the lysine side chain. This arrangement is particularly valuable when synthesizing peptides containing acid-sensitive functional groups or when sequential side-chain modifications are required before final global deprotection [1].
The D-configuration of this lysine derivative provides enhanced proteolytic stability in therapeutic peptides compared to its L-counterpart. This property is exploited in drug development pipelines where metabolic stability is paramount. During chain assembly, the Z group remains stable under standard Fmoc removal conditions (20% piperidine/DMF), allowing uninterrupted peptide elongation. The orthogonal nature of these protections enables synthetic routes where the lysine side chain can be selectively functionalized after Fmoc removal while the α-amine remains Z-protected—a strategic advantage for constructing branched architectures or site-specific conjugations [1] [3].
Table 1: Comparative Analysis of Lysine Derivatives in SPPS
Compound Name | α-Protection | ε-Protection | Orthogonality Profile | Primary Application |
---|---|---|---|---|
Z-D-Lys(Fmoc)-OH | Z (acid-labile) | Fmoc (base-labile) | Acid/base orthogonality | Sequential deprotection strategies |
Boc-D-Lys(Fmoc)-OH | Boc (acid-labile) | Fmoc (base-labile) | Acid/base orthogonality | Boc-SPPS with side-chain modification |
Fmoc-D-Lys(Fmoc)-OH | Fmoc | Fmoc | Non-orthogonal (simultaneous removal) | Limited to specific convergent methods |
ivDde-Lys(Fmoc)-OH | ivDde (hydrazine) | Fmoc | Orthogonal to acids/bases | Side-chain extension before backbone |
The design of Z-D-Lys(Fmoc)-OH exemplifies the principle of orthogonality in protecting group chemistry, where multiple protecting groups are removed by distinct chemical mechanisms without cross-reactivity. The Fmoc group on the lysine side chain withstands acidic conditions (including TFA treatments up to 95%) but cleanly depolymerizes under basic conditions (piperidine), while the Z group exhibits the reverse stability profile. This enables synthetic pathways where the ε-amine can be selectively exposed for site-specific modification during solid-phase synthesis, even in peptides containing multiple lysine residues protected with acid-labile groups [1] [9].
Advanced orthogonal strategies extend beyond the Z/Fmoc combination. Derivatives like ivDde-Lys(Fmoc)-OH implement the highly selective ivDde group (removed by 2% hydrazine/DMF), which remains stable to both piperidine and TFA. This allows a three-dimensional orthogonality: the Fmoc on the side chain can be removed with piperidine for functionalization, the ivDde later removed with hydrazine, and finally acid-labile groups cleaved during resin release. Similarly, groups like Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) offer acid-sensitive side-chain protection removable under extremely mild conditions (1% TFA/DCM), enabling selective ε-amine deprotection in the presence of standard t-Bu and Boc protections [3] [9]. These strategies prevent side reactions during the synthesis of challenging sequences containing nucleophilic residues like cysteine or histidine.
Table 2: Orthogonal Protecting Groups for Lysine in SPPS
Protecting Group | Cleavage Conditions | Orthogonality Scope | Stability During SPPS |
---|---|---|---|
Fmoc | 20% piperidine/DMF, 2-20 min | Base-labile; stable to acids | Compromised by strong bases |
Z | H₂/Pd-C, TMSBr/TFA, HF | Acid-labile; stable to bases | Limited in strong acid conditions |
ivDde | 2-5% hydrazine/DMF, 3×5 min | Orthogonal to Fmoc/TBu/Boc; hydrazine-specific | Stable to piperidine and TFA |
Mtt | 1% TFA/DCM, DCM/HFIP/TFE/TES (6.5:2:1:0.5) | Acid-labile under very mild conditions | Stable to piperidine; labile to >0.5% TFA |
Alloc | Pd(PPh₃)₄/CHCl₃-HOAc-NMM, 2h | Orthogonal to Fmoc/TBu; Pd⁰-catalyzed | Stable to piperidine and TFA |
The orthogonal protection scheme in Z-D-Lys(Fmoc)-OH enables sophisticated convergent peptide ligation strategies essential for synthesizing complex biomolecules. After incorporation into a peptide sequence, the Fmoc group can be selectively removed with piperidine, exposing the ε-amine while the α-amine remains Z-protected. This allows for site-specific bioconjugation on the solid support before chain elongation is complete. The exposed amine serves as an anchor for attaching functional moieties like fluorescent probes (e.g., FITC), lipid chains for peptide stapling, PEG groups for pharmacokinetic optimization, or cytotoxic payloads for antibody-drug conjugates [1] [3].
A key application is the synthesis of multivalent peptide scaffolds for drug development. The orthogonally protected lysine residue allows sequential attachment of different functional units to a single branching point. For example, in cancer-targeting peptides, the ε-amine might first be conjugated to a cell-penetrating sequence, followed by main chain elongation and later attachment of a therapeutic payload. The Z group’s stability during these manipulations ensures the α-amine remains protected until deliberate deprotection is required. This approach significantly reduces the number of solution-phase synthetic steps compared to linear strategies, improving overall yields of complex peptides like those containing multiple post-translational modifications or unnatural amino acids at specific positions [1] [3].
The D-configuration of Z-D-Lys(Fmoc)-OH further enhances its utility in ligation chemistry. D-amino acids resist proteolytic degradation, making conjugates containing this building block more suitable for in vivo applications. The compound has been specifically employed in neuroscience research for developing protease-stable neuropeptide analogs and in oncology for constructing tumor-targeting peptide-drug conjugates with extended serum half-lives. The orthogonal deprotection sequence (base first for Fmoc, then acid for Z) enables a controlled, stepwise assembly of these structurally intricate therapeutic candidates [1].
Table 3: Bioconjugation Applications Enabled by Orthogonally Protected Lysine
Conjugation Target | Modification Agent | Reaction Conditions | Therapeutic Application |
---|---|---|---|
Fluorescent dyes | FITC, Cyanine dyes (NHS esters) | DMF, DIEA, 2-16h, RT | Cellular imaging probes |
Lipid chains | Palmitic acid (activated ester) | DCM/DMF, HOBt/DIPEA, 4-12h | Self-assembling vaccine candidates |
PEG derivatives | mPEGₙ-NHS (n=12-48) | DMF, 0.1M HEPES buffer, 2-4h | Half-life extension conjugates |
Click chemistry handles | Azidoacetic acid NHS ester | DMF, DIEA, 1h, RT | Bioorthogonal post-assembly labeling |
Peptide antigens | Fmoc-SPPS on ε-amine | Standard coupling cycles | Multivalent vaccine constructs |
Concluding Remarks
Z-D-Lys(Fmoc)-OH represents a sophisticated solution to complex challenges in peptide synthesis through its implementation of orthogonal protecting group strategies. The compound enables precise synthetic control in Fmoc-SPPS, facilitates site-specific bioconjugation for drug development, and provides a pathway to architecturally complex peptides via sequential deprotection. Its design principles align with emerging trends in sustainable peptide chemistry, including reduced synthetic steps and improved yields of target compounds. As therapeutic peptides continue to evolve toward greater structural complexity, the strategic deployment of orthogonally protected building blocks like Z-D-Lys(Fmoc)-OH will remain essential for accessing next-generation peptide therapeutics [1] [3] [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2